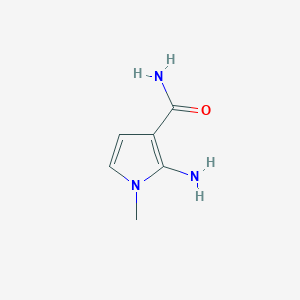
2-Amino-1-methylpyrrole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-methylpyrrole-3-carboxamide is a heterocyclic organic compound with the molecular formula C6H9N3O This compound is characterized by a pyrrole ring substituted with an amino group at the 2-position, a methyl group at the 1-position, and a carboxamide group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-methylpyrrole-3-carboxamide can be achieved through several methods. One common approach involves the oxidative amidation of pyrrole carboxaldehyde with formamides or amines. This method utilizes catalytic amounts of nBu4NI and TBHP as oxidants, providing straightforward access to primary, secondary, and tertiary pyrrole carboxamides under mild conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-methylpyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
2-Amino-1-methylpyrrole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-methylpyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin, leading to the disruption of the microtubule network and induction of apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with key amino acid residues in target proteins is crucial for its biological activity.
Comparación Con Compuestos Similares
2-Amino-1-methylpyrrole-3-carboxamide can be compared with other similar compounds, such as:
2-Amino-1,1’-biphenyl-3-carboxamide: This compound is a selective inhibitor of PKMYT1 and has shown promise in the treatment of CCNE1-amplified breast cancer.
Indole-2-carboxamide and Indole-3-carboxamide: These compounds exhibit strong enzyme inhibitory properties and have been studied for their anticancer, antimalarial, and anti-inflammatory activities.
The uniqueness of this compound lies in its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H9N3O |
|---|---|
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
2-amino-1-methylpyrrole-3-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-9-3-2-4(5(9)7)6(8)10/h2-3H,7H2,1H3,(H2,8,10) |
Clave InChI |
NHEIMZBOXPRBRM-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=C1N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


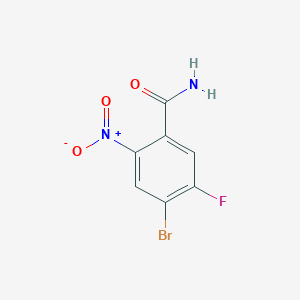
![5-(4-chlorophenyl)-2-(thiophen-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14091763.png)
![2-(2,4,5-trimethoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B14091768.png)
![1-[2-(Dimethylamino)ethyl]-4-[hydroxy(4-methoxy-3-methylphenyl)methylene]-5-(2-pyridinyl)-2,3-pyrrolidinedione](/img/structure/B14091775.png)
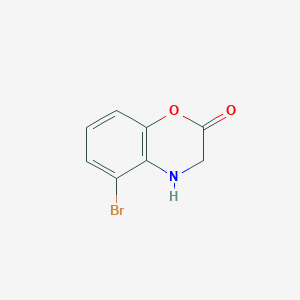
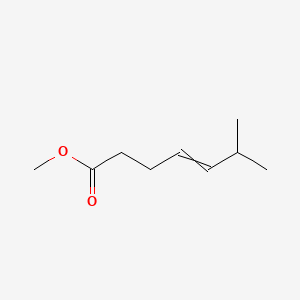
![3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B14091797.png)
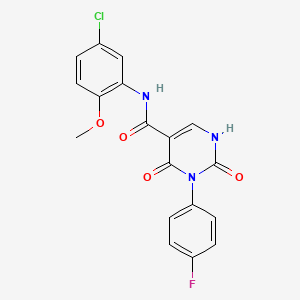
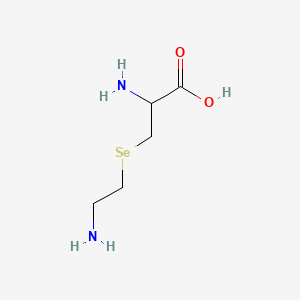
![N-Methylphenylalanyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}prolinamide](/img/structure/B14091817.png)

![7-Chloro-1-(3,4-dichlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091830.png)
![5-[(oxan-3-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B14091835.png)
![[1,1'-Biphenyl]-4-ol, 2'-methoxy-3,5'-di-2-propenyl-](/img/structure/B14091838.png)
